molecular formula C8H13NS B12125616 N-methyl-3-thiophen-2-ylpropan-1-amine

N-methyl-3-thiophen-2-ylpropan-1-amine

Cat. No.: B12125616
M. Wt: 155.26 g/mol
InChI Key: UNUUERBHCKDOEI-UHFFFAOYSA-N
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Description

N-methyl-3-thiophen-2-ylpropan-1-amine is an organic compound that features a thiophene ring, a methyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method to synthesize N-methyl-3-thiophen-2-ylpropan-1-amine involves the Grignard reaction. This process typically starts with the formation of a Grignard reagent from thiophene and an alkyl halide, followed by a reaction with formaldehyde to introduce the propan-1-amine group.

  • Reductive Amination: : Another method involves the reductive amination of 3-thiophen-2-ylpropanal with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination due to its efficiency and cost-effectiveness. The process is optimized for high yield and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-methyl-3-thiophen-2-ylpropan-1-amine can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced to form various derivatives, such as N-methyl-3-thiophen-2-ylpropan-1-ol, using reducing agents like lithium aluminum hydride.

  • Substitution: : this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: N-methyl-3-thiophen-2-ylpropan-1-ol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-3-thiophen-2-ylpropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development, particularly in the field of neuropharmacology.

Medicine

This compound has potential applications in medicinal chemistry as a precursor to pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as acting as neurotransmitter modulators or enzyme inhibitors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of N-methyl-3-thiophen-2-ylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-thiophen-3-ylpropan-1-amine: Similar structure but with the thiophene ring attached at a different position.

    N-methyl-3-furan-2-ylpropan-1-amine: Contains a furan ring instead of a thiophene ring.

    N-methyl-3-pyridin-2-ylpropan-1-amine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-methyl-3-thiophen-2-ylpropan-1-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for creating compounds with specific biological activities and material properties.

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

N-methyl-3-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C8H13NS/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3

InChI Key

UNUUERBHCKDOEI-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC=CS1

Origin of Product

United States

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